molecular formula C11H13ClO2 B7991301 3-Chloro-6-methylphenethyl acetate

3-Chloro-6-methylphenethyl acetate

Cat. No.: B7991301
M. Wt: 212.67 g/mol
InChI Key: AZIURWJPIGVSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Aryl-Substituted Acetates in Organic Synthesis

Aryl-substituted acetates, including phenethyl acetates, are valuable intermediates and building blocks in organic synthesis. researchgate.net The ester functional group can undergo various transformations, such as hydrolysis back to the corresponding alcohol and carboxylic acid, or transesterification to form different esters. The aromatic portion of the molecule allows for electrophilic substitution reactions, while the entire structure can serve as a precursor for more complex molecules.

The synthesis of these acetates can be achieved through several routes. A common method is the esterification of the corresponding substituted phenethyl alcohol with acetic acid or its derivatives, such as acetyl chloride or acetic anhydride (B1165640). byjus.com Enzymatic synthesis, employing lipases, has also emerged as a green and highly selective alternative for producing such esters. scirp.orgnih.gov For instance, studies have shown successful synthesis of 2-phenethyl acetate (B1210297) using an immobilized acyltransferase in an aqueous medium, highlighting a move towards more environmentally benign processes. nih.gov

Significance of Halo- and Alkyl-Substituted Phenethyl Moieties in Synthetic Chemistry

The presence of halogen and alkyl substituents on the phenethyl moiety is of great importance in synthetic chemistry. These groups modify the electronic and steric environment of the molecule, which in turn dictates its reactivity and potential applications.

Halogen Substituents (e.g., Chloro group): A chloro group, as in the "3-chloro" portion of the target molecule, is an electron-withdrawing group due to its electronegativity. This deactivates the aromatic ring towards electrophilic substitution but also makes the carbon to which it is attached susceptible to nucleophilic attack under certain conditions. quora.com Halogenated aromatic compounds are crucial precursors in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon bonds and the construction of complex molecular architectures. organic-chemistry.orgresearchgate.net The position of the halogen is critical; for example, research into fluorine-containing phenyl acetate derivatives has been explored for developing compounds with specific biological activities, where the halogen enhances properties like absorption and transport. nih.gov

Alkyl Substituents (e.g., Methyl group): An alkyl group, such as the "6-methyl" group, is electron-donating and can activate the aromatic ring, influencing the regioselectivity of subsequent reactions. patsnap.com Alkyl groups also add steric bulk, which can direct incoming reagents to specific positions and influence the conformational preferences of the molecule. researchgate.net The combination of both halo- and alkyl-substituents, as seen in 3-Chloro-6-methylphenethyl acetate, creates a unique electronic and steric profile that can be exploited in targeted synthesis.

Research Trajectories for Novel Phenethyl Acetate Derivatives

Current research into novel phenethyl acetate derivatives is driven by the search for new materials, biologically active compounds, and more efficient synthetic methodologies. One major trajectory is the development of new catalysts, including transition metal complexes and biocatalysts, to improve the efficiency, selectivity, and environmental footprint of synthetic processes. scirp.orgacs.org

Another significant area of research is the synthesis of functionalized derivatives for specific applications. For example, studies have been conducted on phenylacetamide derivatives as potential antidepressant agents and on functionalized phenyl acetate hybrids with various biological activities. researchgate.netnih.gov The exploration of how different substitution patterns on the phenyl ring affect the properties of the final compound is a continuous effort. This includes creating libraries of compounds with varying halo- and alkyl-substitutions to screen for desired characteristics. The development of novel synthetic methods, such as the palladium-catalyzed coupling of aryl boronic acids with carboxylic anhydrides, further expands the toolkit for creating diverse aryl ketones and related structures. organic-chemistry.org

Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-chloro-2-methylphenyl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8-3-4-11(12)7-10(8)5-6-14-9(2)13/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIURWJPIGVSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 3 Chloro 6 Methylphenethyl Acetate

Retrosynthetic Dissection of the 3-Chloro-6-methylphenethyl Acetate (B1210297) Scaffold

A logical retrosynthetic analysis of 3-Chloro-6-methylphenethyl acetate begins with the disconnection of the ester linkage. This primary disconnection points to 3-chloro-6-methylphenethyl alcohol as the key alcohol precursor and an acetylating agent, such as acetic acid or acetic anhydride (B1165640), as the acyl donor.

Further disconnection of the 3-chloro-6-methylphenethyl alcohol precursor involves a two-carbon homologation strategy. This leads back to a C1-functionalized aromatic compound, such as 3-chloro-6-methylbenzaldehyde or 3-chloro-6-methylbenzyl cyanide. These intermediates, in turn, can be traced back to the commercially available starting material, 2-chlorotoluene (B165313), through functional group interconversions. This retrosynthetic pathway provides a clear roadmap for the forward synthesis, highlighting the critical transformations required at each stage.

Precursor Synthesis and Functionalization of the Phenethyl Moiety

The successful synthesis of the target ester hinges on the efficient preparation of its key precursors. This section details the synthetic approaches to the halogenated and alkylated phenethyl alcohol and the corresponding phenethylamine (B48288) intermediate.

The synthesis of 3-chloro-6-methylphenethyl alcohol can be approached through several routes, primarily starting from 2-chlorotoluene. One plausible pathway involves the formylation of a suitable derivative of 2-chlorotoluene. For instance, the formylation of 4-chloro-3-methylanisole (B83772) with titanium tetrachloride and dichloromethyl methyl ether has been reported to yield a mixture of benzaldehyde (B42025) isomers, including the desired 5-chloro-2-methoxy-4-methylbenzaldehyde, which possesses a similar substitution pattern. prepchem.com A more direct approach would be the formylation of 2-chlorotoluene itself, although this may lead to challenges in controlling the regioselectivity.

An alternative and often more controlled route to the phenethyl alcohol involves the synthesis of the corresponding phenylacetic acid or its nitrile derivative. For example, a substituted toluene (B28343) can be converted to a benzyl (B1604629) halide, which is then reacted with a cyanide source to form the phenylacetonitrile. Subsequent hydrolysis of the nitrile yields the phenylacetic acid, which can then be reduced to the phenethyl alcohol.

A potential synthetic sequence to obtain 3-chloro-6-methylphenethyl alcohol is outlined below:

Chloromethylation of 2-chlorotoluene: This reaction introduces the chloromethyl group, which can then be converted to a nitrile.

Cyanation: The resulting benzyl chloride derivative is reacted with a cyanide salt to produce 3-chloro-6-methylphenylacetonitrile.

Reduction of the Nitrile: The nitrile can be reduced to the corresponding phenethyl alcohol using a suitable reducing agent.

The synthesis of 3-chloro-6-methylphenethylamine, another key intermediate, can be achieved through the reduction of a suitable precursor. The most common pathway involves the reduction of 3-chloro-6-methylphenylacetonitrile. The synthesis of related chlorophenylacetic acids and their nitriles has been documented. chemicalbook.comgoogle.com

The reduction of the nitrile to the primary amine can be accomplished using various reducing agents. Catalytic hydrogenation over a noble metal catalyst (e.g., palladium on carbon) or chemical reduction with agents like lithium aluminum hydride (LiAlH) are standard procedures for this transformation.

Esterification Methodologies for Acetate Formation

The final step in the synthesis of this compound is the esterification of the corresponding phenethyl alcohol. This can be achieved through either direct esterification or transesterification methods.

Direct esterification involves the reaction of 3-chloro-6-methylphenethyl alcohol with acetic acid, typically in the presence of an acid catalyst. untirta.ac.idyoutube.com The reaction is reversible, and thus, strategies to drive the equilibrium towards the product side, such as the removal of water or the use of an excess of one of the reactants, are often employed.

Several catalytic systems can be utilized for this transformation. Solid acid catalysts, such as Amberlyst-15, have been shown to be effective for the esterification of alcohols under solvent-free conditions. gcsu.edu This approach offers advantages in terms of catalyst recyclability and simplified work-up procedures.

CatalystReaction ConditionsYieldReference
Sulfuric AcidEthanol, Acetic Acid, 500-700 rpm15.19% untirta.ac.id
Natural ZeoliteEthanol, Acetic Acid, 700 rpm, 100 mesh45.03% untirta.ac.id
Porous Polymeric AcidBenzyl alcohol, Acetic acid, 50 °C, 12 h94% nih.gov

This table presents data for the esterification of various alcohols to provide a general overview of possible reaction conditions.

Transesterification offers an alternative route to the desired acetate ester. This method involves the reaction of 3-chloro-6-methylphenethyl alcohol with another ester, such as ethyl acetate or vinyl acetate, in the presence of a catalyst. scielo.bryoutube.combiofueljournal.com Enzymatic catalysis, for instance using Novozym 435, has been shown to be highly efficient for the synthesis of phenethyl acetate from phenethyl alcohol and acyl donors like acetic anhydride or vinyl acetate, with conversions reaching over 98%. nih.gov

Acetylation using acetic anhydride is another widely used method. niscpr.res.innih.govmdma.chsemanticscholar.orgresearchgate.net This reaction is often catalyzed by a variety of reagents, including expansive graphite, vanadyl sulfate, and magnesium bromide, and can proceed under mild conditions with high yields. niscpr.res.innih.govmdma.ch

Catalyst/ReagentSubstrateReaction ConditionsYieldReference
Expansive GraphiteAlcohols/Phenols, Acetic AnhydrideRoom temp. or refluxHigh niscpr.res.in
VOSO₄·5H₂OPhenols/Alcohols, Acetic AnhydrideRoom temp., 2-24 hGood nih.gov
Magnesium Bromide1-Phenylethyl alcohol, Acetic AnhydrideDichloromethane, ambient temp., 5h83% mdma.ch
Heteropoly AcidsBenzyl alcohol, Acetic AnhydrideRoom temp.Excellent semanticscholar.org
Sodium BicarbonatePrimary Alcohols/Phenols, Acetic AnhydrideRoom temp.Good to Excellent researchgate.net

This table provides examples of various catalytic systems for the acetylation of alcohols.

Acyl Halide and Anhydride Mediated Esterification

The esterification of alcohols using acyl halides and acid anhydrides represents a classic and highly effective method for the synthesis of esters like this compound. These reagents are significantly more reactive than their corresponding carboxylic acids, allowing for rapid and often irreversible reactions. libretexts.orglibretexts.org

Acyl Halide Mediated Esterification:

The reaction of an alcohol with an acyl chloride is a type of nucleophilic acyl substitution. sparkl.me For the synthesis of this compound, 3-chloro-6-methylphenethyl alcohol would be reacted with acetyl chloride. The high reactivity of acetyl chloride is due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack by the alcohol. sparkl.me This reaction typically proceeds at room temperature and is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrogen chloride gas byproduct. libretexts.orglibretexts.org The use of a base drives the reaction to completion.

A general representation of this reaction is as follows:

Reactants: 3-chloro-6-methylphenethyl alcohol, Acetyl chloride, Pyridine (or other base)

Product: this compound, Pyridinium hydrochloride

Acid Anhydride Mediated Esterification:

Acetic anhydride is another powerful acetylating agent for the synthesis of this compound. While generally less reactive than acetyl chloride, acetic anhydride offers advantages in terms of handling and cost. libretexts.org The reaction with 3-chloro-6-methylphenethyl alcohol would typically require heating or the use of a catalyst to proceed at a reasonable rate. libretexts.org Similar to the acyl chloride method, a base can be used to scavenge the carboxylic acid byproduct and enhance the reaction rate. libretexts.org In some cases, solid catalysts such as reusable ion-exchange resins can be employed to facilitate the esterification. google.com

Research on the enzymatic synthesis of the related compound, phenethyl acetate, has shown that acetic anhydride can be an optimal acyl donor, leading to very high conversion rates. nih.gov This suggests that similar high efficiencies could be achievable for this compound under appropriate enzymatic conditions.

Acylating AgentGeneral ConditionsByproductReactivity
Acetyl ChlorideRoom temperature, often with a base (e.g., pyridine)HClHigh
Acetic AnhydrideOften requires heat or a catalyst, can be used with a baseAcetic AcidModerate

Catalytic and Green Chemistry Innovations in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally friendly ("green") methods. These principles are highly applicable to the synthesis of this compound.

Catalytic Innovations:

A variety of catalysts can be employed to improve the efficiency and selectivity of the esterification process. For instance, the use of a triphenylphosphine (B44618) oxide/oxalyl chloride system has been reported as a highly efficient method for esterification under mild, neutral conditions. nih.gov This system could be adapted for the reaction between 3-chloro-6-methylphenethyl alcohol and acetic acid.

Furthermore, research into the synthesis of aryl esters has highlighted the development of innovative bimetallic oxide nanocluster catalysts (e.g., RhRuOₓ/C). labmanager.com These catalysts demonstrate remarkable efficiency in ester-producing reactions using molecular oxygen as the sole oxidant, making the process significantly more environmentally friendly. labmanager.com While this specific catalyst was used for direct C-H activation to form aryl esters, the underlying principles of using advanced catalysts to promote esterification with minimal waste are relevant.

Green Chemistry Approaches:

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. sophim.com For the synthesis of this compound, this can be achieved in several ways:

Enzymatic Catalysis: The use of enzymes, particularly lipases, as biocatalysts for esterification is a cornerstone of green chemistry. mdpi.com Lipases can operate under mild conditions (temperature and pH) and often exhibit high selectivity, reducing the formation of byproducts. mdpi.com For example, immobilized lipases like Novozym® 435 have been successfully used for the continuous synthesis of 2-phenethyl acetate in a solvent-free system, achieving 100% molar conversion under optimized conditions. mdpi.com Similarly, acyltransferases from Mycobacterium smegmatis have been used for the synthesis of 2-phenethyl acetate in water, a green solvent, with high conversion rates. rsc.orgrsc.orgnih.gov These enzymatic approaches could be directly applied to the synthesis of this compound.

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives. Water is an ideal green solvent, and research has shown that enzymatic esterification can be successfully performed in aqueous media. rsc.orgrsc.orgnih.govrsc.org

Atom Economy: Green synthetic routes strive for high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. labmanager.com Catalytic methods, particularly those that avoid the use of stoichiometric reagents that end up as waste, contribute to higher atom economy.

Green Chemistry ApproachKey FeaturesPotential Application to this compound Synthesis
Enzymatic CatalysisMild reaction conditions, high selectivity, reusable catalysts. nih.govmdpi.comUse of immobilized lipases or acyltransferases for the esterification of 3-chloro-6-methylphenethyl alcohol.
Use of Greener SolventsReplacement of hazardous organic solvents with alternatives like water. rsc.orgrsc.orgnih.govPerforming the enzymatic synthesis in an aqueous medium.
High Atom EconomyMinimizing waste by maximizing the incorporation of reactant atoms into the product. labmanager.comEmploying catalytic methods that avoid stoichiometric byproducts.

Exploration of Stereoselective Synthetic Pathways (if applicable to chiral centers)

The potential for stereoisomers in a molecule arises from the presence of chiral centers. A chiral center is typically a carbon atom that is bonded to four different groups. youtube.com

Examining the structure of this compound, the carbon atom in the ethyl chain that is bonded to the acetate group is a potential chiral center. This carbon is attached to:

A hydrogen atom.

The acetate group (-OCOCH₃).

The 3-chloro-6-methylphenyl group.

A methyl group (from the phenethyl backbone).

Since this carbon is attached to four different substituents, this compound is a chiral molecule and can exist as a pair of enantiomers (R and S isomers).

The development of stereoselective synthetic pathways is crucial for producing a single enantiomer, which is often required in applications such as pharmaceuticals and agrochemicals where the biological activity can be specific to one stereoisomer.

Potential Stereoselective Approaches:

Enzymatic Resolution: Lipases are well-known for their ability to catalyze reactions with high enantioselectivity. One common strategy is the kinetic resolution of a racemic alcohol (racemic 3-chloro-6-methylphenethyl alcohol) through esterification. The enzyme will preferentially acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. These can then be separated.

Asymmetric Synthesis: This involves creating the chiral center in a controlled manner to favor the formation of one enantiomer over the other. This could be achieved through methods such as:

Asymmetric hydrogenation of a suitable prochiral precursor ketone.

Chiral auxiliary-guided synthesis , where a chiral molecule is temporarily attached to the substrate to direct the reaction to form the desired stereoisomer.

Chemical Reactivity and Transformative Potential of 3 Chloro 6 Methylphenethyl Acetate

Reactions Governing the Acetate (B1210297) Functionality

The acetate group is a primary site for chemical modification, susceptible to cleavage and derivatization reactions that are fundamental in organic synthesis.

Hydrolytic Cleavage and Ester Interconversion

Ester interconversion, or transesterification, is another key reaction of the acetate group. In the presence of an alcohol and an acid or base catalyst, the acetyl group can be transferred to the new alcohol, forming a different ester. For example, enzymatic transesterification using an acyltransferase can synthesize 2-phenethyl acetate from 2-phenethyl alcohol and an acyl donor. nih.gov A similar enzymatic or chemical approach could be employed for the transesterification of 3-Chloro-6-methylphenethyl acetate.

The table below summarizes the expected products from the hydrolytic cleavage of this compound.

ReactantReagents and ConditionsProducts
This compoundH₂O, H⁺ or OH⁻3-Chloro-6-methylphenethyl alcohol, Acetic acid

Derivatization and Modification of the Ester Group

The acetate functionality can be readily derivatized for analytical or synthetic purposes. A common method involves the conversion of the acetate to a different ester, for example, a propyl ester, using a reagent like methyl chloroformate in the presence of an alcohol such as 1-propanol. researchgate.net This type of derivatization is often employed to enhance the volatility of the compound for gas chromatography-mass spectrometry (GC-MS) analysis.

Furthermore, the hydrolysis product, 3-chloro-6-methylphenethyl alcohol, opens up another avenue for modification. The hydroxyl group of the alcohol can be re-esterified with a different acyl chloride or anhydride (B1165640) to introduce a new functional group, thereby modifying the properties of the original molecule.

Electrophilic and Nucleophilic Reactions on the Substituted Aromatic Ring

The electronic nature of the chloro and methyl substituents on the aromatic ring governs its reactivity towards electrophiles and nucleophiles.

Regioselectivity and Reactivity in Electrophilic Aromatic Substitution

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions is directed by the existing substituents: the chloro group and the methyl group.

The methyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugation effects. The chloro group, while deactivating due to its inductive electron-withdrawing effect, is also an ortho, para-director because of the electron-donating resonance effect of its lone pairs. In 2-chloro-5-methylphenol, a structurally related compound, the directing effects of the substituents are evident. nih.gov

In this compound, the substituents are on adjacent carbons (positions 1 and 2 if we consider the point of attachment of the phenethyl group as position 1). Based on the directing effects, electrophilic attack would be predicted to occur at positions ortho and para to the activating methyl group and ortho and para to the chloro group. The positions are numbered relative to the phenethyl group. The methyl group is at C3 and the chloro group at C6. Therefore, the methyl group directs to C2, C4, and C6, while the chloro group directs to C1, C3, and C5. The combined effect and steric hindrance will determine the final product distribution.

The table below indicates the predicted directing effects of the substituents on the aromatic ring.

SubstituentPositionActivating/DeactivatingDirecting Effect
-CH₃3Activatingortho, para
-Cl6Deactivatingortho, para

Nucleophilic Aromatic Substitution at the Halogenated Position

The carbon-chlorine bond on the aromatic ring is generally unreactive towards nucleophilic attack under standard conditions. However, nucleophilic aromatic substitution (NAS) can occur under more forcing conditions or if the ring is activated by strongly electron-withdrawing groups at the ortho and/or para positions to the halogen. In the case of this compound, the presence of the electron-donating methyl group does not favor NAS. Therefore, harsh conditions such as high temperature and pressure, or the use of a very strong nucleophile, would likely be required to substitute the chlorine atom.

Reactions Involving the Phenethyl Side Chain

The phenethyl side chain offers further opportunities for chemical modification, particularly at the benzylic position (the carbon atom attached to the aromatic ring).

The benzylic C-H bonds of the ethyl group are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the side chain at the benzylic position to yield a carboxylic acid. libretexts.org This reaction typically requires the presence of at least one hydrogen atom on the benzylic carbon. libretexts.org Applying this to this compound would result in the formation of 3-chloro-6-methylbenzoic acid after hydrolysis of the ester.

Additionally, free-radical halogenation can selectively occur at the benzylic position due to the resonance stabilization of the resulting benzylic radical. Reagents such as N-bromosuccinimide (NBS) are commonly used for this purpose.

The table below lists some potential reactions of the phenethyl side chain.

Reaction TypeReagents and ConditionsPotential Product (after hydrolysis)
Benzylic OxidationKMnO₄, heat3-Chloro-6-methylbenzoic acid
Benzylic HalogenationNBS, light/initiator1-(1-Bromoethyl)-3-chloro-6-methylbenzene

Oxidation and Reduction Pathways

The chemical behavior of this compound under oxidative and reductive conditions is a critical aspect of its transformative potential. These reactions can selectively target different parts of the molecule, leading to a variety of functionalized products.

Oxidation:

The oxidation of this compound can proceed at two main sites: the alkyl side-chain and the methyl group on the aromatic ring. The benzylic protons of the ethyl group are susceptible to oxidation under strong oxidizing conditions, potentially leading to the formation of a ketone. However, a more common and often more synthetically useful oxidation targets the methyl group on the aromatic ring.

Vigorous oxidation, for instance with potassium permanganate (KMnO₄) under reflux, can convert the methyl group to a carboxylic acid. This transformation would yield 3-chloro-6-(acetoxyethyl)benzoic acid, a bifunctional molecule with potential for further derivatization. The conditions for this reaction are typically harsh due to the stability of the methyl group.

Reactant Reagent Conditions Product
This compoundPotassium permanganate (KMnO₄)Reflux3-Chloro-6-(acetoxyethyl)benzoic acid

Reduction:

The primary site for reduction in this compound is the ester functional group. The ester can be readily reduced to the corresponding primary alcohol, 3-chloro-6-methylphenethyl alcohol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. This reaction is a fundamental transformation, providing access to the corresponding alcohol, which serves as a versatile intermediate for further functionalization.

Reactant Reagent Conditions Product
This compoundLithium aluminum hydride (LiAlH₄)Anhydrous ether3-Chloro-6-methylphenethyl alcohol

Functional Group Interconversions on the Alkyl Chain

The alkyl chain of this compound, with its ester functionality, is a prime location for a variety of functional group interconversions. These transformations allow for the modification of the side chain, opening up avenues for the synthesis of a diverse range of derivatives.

Hydrolysis:

One of the most fundamental reactions of the ester group is its hydrolysis to the corresponding carboxylic acid and alcohol. In the case of this compound, hydrolysis, which can be catalyzed by either acid or base, cleaves the ester bond to yield 3-chloro-6-methylphenethyl alcohol and acetic acid. This reaction is reversible, and the conditions can be tailored to favor the formation of the alcohol. Basic hydrolysis, or saponification, using a reagent like sodium hydroxide (B78521), is often preferred as it drives the reaction to completion by forming the carboxylate salt of acetic acid.

Reactant Reagent Conditions Products
This compoundSodium hydroxide (NaOH), WaterHeat3-Chloro-6-methylphenethyl alcohol, Sodium acetate
This compoundAcid (e.g., H₂SO₄), WaterHeat3-Chloro-6-methylphenethyl alcohol, Acetic acid

Transesterification:

Transesterification is another important reaction of the ester group, allowing for the exchange of the alcohol portion of the ester. By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the acetyl group can be transferred to the new alcohol, generating a new ester and 3-chloro-6-methylphenethyl alcohol. For example, reaction with methanol (B129727) would yield methyl acetate and 3-chloro-6-methylphenethyl alcohol.

Conversion to Alkyl Halides:

Following the hydrolysis of the acetate to 3-chloro-6-methylphenethyl alcohol, the resulting alcohol can be converted into an alkyl halide. This is a crucial transformation for introducing a good leaving group, enabling subsequent nucleophilic substitution reactions. For instance, treatment of the alcohol with thionyl chloride (SOCl₂) can produce 3-chloro-6-methylphenethyl chloride, while reaction with phosphorus tribromide (PBr₃) would yield the corresponding bromide. These alkyl halides are valuable precursors for the synthesis of amines, ethers, and other functionalized compounds.

Starting Material Reagent Product
3-Chloro-6-methylphenethyl alcoholThionyl chloride (SOCl₂)3-Chloro-6-methylphenethyl chloride
3-Chloro-6-methylphenethyl alcoholPhosphorus tribromide (PBr₃)3-Chloro-6-methylphenethyl bromide

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 Chloro 6 Methylphenethyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. A detailed analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra would provide unambiguous confirmation of the constitution of 3-chloro-6-methylphenethyl acetate (B1210297) by revealing the chemical environment, connectivity, and spatial relationships of the atoms.

Structure and Atom Labeling for NMR Analysis:

Generated code

Note: The aromatic protons would be at positions 2, 4, and 5. The carbons are numbered for discussion purposes.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring and the functional groups in the side chain.

The aromatic region would likely display complex splitting patterns due to the coupling between the three non-equivalent aromatic protons. The two methylene (B1212753) groups of the phenethyl moiety are expected to appear as two triplets, demonstrating their connectivity. The methyl group attached to the aromatic ring and the methyl group of the acetate moiety would each appear as sharp singlets.

Predicted ¹H NMR Data Table

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H2~7.25Doublet (d)~2.0 Hz
H4~7.10Doublet of Doublets (dd)~8.0, 2.0 Hz
H5~7.15Doublet (d)~8.0 Hz
CH₂(α)~4.30Triplet (t)~7.0 Hz
CH₂(β)~2.95Triplet (t)~7.0 Hz
Ar-CH₃~2.40Singlet (s)N/A
Acetate-CH₃~2.05Singlet (s)N/A

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. The spectrum is expected to show a total of 11 distinct signals, corresponding to the 11 carbon atoms of 3-chloro-6-methylphenethyl acetate. The chemical shifts would be characteristic of the carbonyl, aromatic, and aliphatic carbons present.

Predicted ¹³C NMR Data Table

Carbon AtomPredicted Chemical Shift (δ, ppm)Carbon Environment
C=O~170.8Ester Carbonyl
C1~136.5Aromatic (Quaternary)
C2~130.5Aromatic (Methine)
C3~134.0Aromatic (Quaternary, Cl-bearing)
C4~127.0Aromatic (Methine)
C5~128.5Aromatic (Methine)
C6~137.0Aromatic (Quaternary, CH₃-bearing)
CH₂(α)~64.5Aliphatic (Methylene, O-linked)
CH₂(β)~34.8Aliphatic (Methylene, Ar-linked)
Ar-CH₃~20.5Aliphatic (Methyl)
Acetate-CH₃~21.0Aliphatic (Methyl)

To confirm the proposed structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton coupling networks. Key correlations would be observed between the adjacent protons of the ethyl chain (Hα and Hβ) and between the neighboring aromatic protons (H4 with H5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom. It would definitively link the proton signals to their corresponding carbon signals listed in the tables above (e.g., Hα to Cα, Hβ to Cβ, aromatic protons to their respective carbons).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments. Expected key correlations include:

Protons of the acetate methyl group (Acetate-CH₃) to the carbonyl carbon (C=O).

Protons of the α-methylene group (CH₂α) to the carbonyl carbon (C=O) and the β-carbon (Cβ).

Protons of the β-methylene group (CH₂β) to the α-carbon (Cα) and the aromatic C1 carbon.

Protons of the aromatic methyl group (Ar-CH₃) to aromatic carbons C5, C6, and C1.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the parent ion, which allows for the unambiguous determination of its elemental formula (C₁₁H₁₃ClO₂). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion, which would show two peaks separated by approximately 2 m/z units with a relative intensity ratio of about 3:1 (M⁺ to M+2⁺), characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

Predicted HRMS Data

Ion FormulaCalculated m/z
[C₁₁H₁₃³⁵ClO₂]⁺ ([M]⁺)212.0577
[C₁₁H₁₃³⁷ClO₂]⁺ ([M+2]⁺)214.0547
[C₁₁H₁₄³⁵ClO₂]⁺ ([M+H]⁺)213.0655
[C₁₁H₁₃³⁵ClNaO₂]⁺ ([M+Na]⁺)235.0474

Fragmentation analysis would likely reveal characteristic losses, such as the loss of an acetoxy group or acetic acid, and cleavage at the benzylic position, further corroborating the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light. The IR spectrum of this compound would be dominated by absorptions corresponding to the ester functional group and the substituted aromatic ring.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050C-H StretchAromatic
~2960-2850C-H StretchAliphatic (CH₂, CH₃)
~1740C=O StretchEster
~1600, ~1475C=C StretchAromatic Ring
~1240C-O StretchEster (asymmetric)
~1050C-O StretchEster (symmetric)
~800-750C-Cl StretchAryl Halide

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

The chromophore in this compound is the substituted benzene (B151609) ring. UV-Vis spectroscopy would show absorptions corresponding to the π → π* electronic transitions within this system. The substitution pattern (chloro, methyl, and alkyl groups) on the benzene ring would influence the position and intensity of the absorption maxima (λ_max) compared to unsubstituted benzene. It is expected to exhibit a strong absorption band (E-band) below 220 nm and a weaker, structured band (B-band) in the 260-280 nm region.

X-ray Crystallography for Solid-State Structure Determination (if crystalline)

As of the latest literature review, there are no publicly available crystal structure reports for this compound. researchgate.netnih.gov The absence of such data could indicate that the compound is a liquid or an amorphous solid at ambient temperatures, or that it has not yet been successfully crystallized and subjected to X-ray diffraction analysis.

Should a crystalline sample of this compound become available, X-ray analysis would provide invaluable insights. It would confirm the substitution pattern on the benzene ring and reveal the torsion angles along the phenethyl acetate chain, defining the molecule's preferred conformation in the solid state. This empirical data would serve as a benchmark for computational models and a deeper understanding of its physicochemical properties.

Theoretical and Computational Investigations of 3 Chloro 6 Methylphenethyl Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Chloro-6-methylphenethyl acetate (B1210297), these calculations would provide a detailed picture of its electronic structure, including the distribution of electrons and the energies of molecular orbitals. researchgate.net Such studies are crucial for elucidating the molecule's reactivity and stability.

The molecular geometry, which defines the three-dimensional arrangement of atoms, could be precisely determined through geometry optimization calculations. These computational methods identify the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters of 3-Chloro-6-methylphenethyl Acetate

ParameterBond/AnglePredicted Value
Bond LengthC-Cl---
C=O---
C-O---
Bond AngleO-C-C---
C-C-Cl---
Dihedral AngleC-O-C-C---
Note: This table is illustrative. The values are currently undetermined in the absence of specific computational studies.

Density Functional Theory (DFT) Studies on Energetics and Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com For this compound, DFT studies would be instrumental in determining its thermodynamic properties, such as enthalpy of formation and Gibbs free energy. These energetic calculations are vital for understanding the compound's stability and potential for chemical transformations.

Furthermore, DFT can be employed to map out potential reaction pathways. researchgate.netresearchgate.net This involves identifying transition states and calculating activation energies for various hypothetical reactions, thereby predicting the most likely mechanisms of its formation or degradation.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the phenethyl acetate backbone allows for multiple spatial arrangements, or conformations. A thorough conformational analysis would identify the different stable conformers of this compound and their relative energies. This is achieved by systematically rotating the single bonds within the molecule and calculating the corresponding energy, resulting in a potential energy surface (PES). researchgate.net The PES provides a landscape of the molecule's flexibility and the energy barriers between different conformations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netresearchgate.netuni-muenchen.de An MEP map of this compound would illustrate regions of positive and negative electrostatic potential on the molecular surface. The red-colored regions, indicating negative potential, would highlight areas susceptible to electrophilic attack, while blue-colored regions of positive potential would indicate sites prone to nucleophilic attack. researchgate.net This information is critical for understanding intermolecular interactions and predicting chemical reactivity. uni-muenchen.de

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. For this compound, computational spectroscopy would be invaluable.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (ppm)---
¹³C NMRChemical Shift (ppm)---
IRVibrational Frequency (cm⁻¹)---
UV-Visλmax (nm)---
Note: This table is illustrative. The values are currently undetermined in the absence of specific computational studies.

These predictions, often calculated using methods like DFT, can aid in the interpretation of experimental spectra and confirm the compound's structure. researchgate.net

Applications in Chemical Research and Development

Utility as a Chemical Building Block in Multistep Organic Synthesis

Substituted phenethyl acetates and related chloro- and methyl-containing aromatic compounds are valuable intermediates in organic synthesis. The presence of multiple functional groups—the ester, the chloro group, and the benzylic protons activated by the aromatic ring—provides several handles for further chemical modification.

For instance, the ester group can be hydrolyzed to the corresponding alcohol, 3-Chloro-6-methylphenethyl alcohol, which can then be used in a variety of other reactions. The chlorine atom on the aromatic ring can participate in cross-coupling reactions, such as Suzuki or Heck couplings, to form more complex molecular architectures. The methyl group can also be a site for further functionalization, for example, through free-radical halogenation. These potential transformations make 3-Chloro-6-methylphenethyl acetate (B1210297) a versatile starting material for the synthesis of a wide range of target molecules.

Development of Novel Synthetic Methodologies Utilizing the Compound's Reactivity

The unique electronic properties conferred by the chloro and methyl substituents could be exploited in the development of new synthetic methods. The interplay between the electron-withdrawing nature of the chlorine and the electron-donating nature of the methyl group can influence the regioselectivity of electrophilic aromatic substitution reactions on the phenyl ring. nih.govchemrxiv.org

Researchers could investigate how this substitution pattern directs the introduction of other functional groups, leading to the development of novel and selective synthetic protocols. Furthermore, the compound could serve as a substrate to test the efficacy and scope of new catalytic systems, particularly those designed for C-H activation or cross-coupling reactions involving chlorinated aromatic compounds.

Application as an Analytical Standard or Reference Material in Chemical Analysis

In analytical chemistry, well-characterized compounds are essential as standards for the identification and quantification of related substances. If 3-Chloro-6-methylphenethyl acetate were to be synthesized and purified to a high degree, it could serve as a valuable reference material.

For example, it could be used in chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify its presence in complex mixtures or to quantify its formation as a product in a chemical reaction. Its unique mass spectrum would also make it a useful standard for mass spectrometry-based analytical methods.

Contribution to Structure-Reactivity Relationship Studies in Organic Chemistry

The study of how a compound's structure affects its reactivity is a cornerstone of organic chemistry. This compound provides an excellent platform for such investigations. By systematically comparing its reactivity to that of unsubstituted phenethyl acetate and other monosubstituted and disubstituted analogs, chemists can gain valuable insights into the electronic and steric effects of the chloro and methyl groups. nih.gov

For instance, the rate of hydrolysis of the ester group in this compound could be compared to that of phenethyl acetate to quantify the electronic influence of the ring substituents on the reactivity of the ester carbonyl group. Such studies contribute to a more fundamental understanding of chemical principles, which can then be applied to the rational design of new molecules with desired properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-6-methylphenethyl acetate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis strategies can be adapted from structurally analogous compounds. For example, phenethylamine derivatives (e.g., 2-(3-chlorophenyl)ethylamine) are synthesized via nucleophilic substitution or condensation reactions, followed by acetylation . Optimize reaction parameters (temperature, solvent polarity, and catalyst selection) using design-of-experiment (DoE) frameworks. Monitor intermediates via TLC or HPLC and confirm final product purity via GC-MS with SE-30/OV-210 columns .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodology : Combine 1H^1H- and 13C^{13}C-NMR to identify aromatic protons (δ 6.8–7.4 ppm) and acetyl groups (δ 2.0–2.5 ppm). Use high-resolution mass spectrometry (HRMS) for molecular ion validation. For crystalline derivatives, employ X-ray crystallography (as demonstrated for quinolinium perchlorate analogs) to resolve steric effects from the chloro and methyl substituents .

Q. How can gas chromatography (GC) be optimized for quantifying trace impurities in this compound?

  • Methodology : Derivatize the compound to improve volatility (e.g., trimethylsilylation) and use a 5 m × 50 mm GC column with 4% SE-30 + 6% OV-210 stationary phase. Calibrate with internal standards (e.g., methyl undecanoate) and validate recovery rates (82–93%) via spiked samples .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) for this compound?

  • Methodology : Conduct systematic reproducibility studies under controlled conditions (pH, temperature, solvent systems). Compare results with computational predictions (e.g., COSMO-RS or DFT calculations). Address discrepancies by isolating confounding factors, such as residual solvents or isomerization, using 1H^1H-NMR and differential scanning calorimetry (DSC) .

Q. What experimental designs are recommended for assessing the ecological toxicity of this compound given limited existing data?

  • Methodology : Follow OECD Test Guidelines 201 (algae growth inhibition) and 211 (Daphnia magna reproduction). Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential (logKow_{ow}) and prioritize in vivo testing. Note that current SDS data indicate no acute toxicity but recommend precautionary handling due to structural analogs like 3-chlorophenol .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

  • Methodology : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via GC-MS and FTIR for hydrolytic byproducts (e.g., free phenethyl alcohol). Compare degradation kinetics in inert (argon) vs. aerobic environments to identify oxidation pathways .

Q. What mechanistic insights can be gained from studying the reactivity of this compound with Lewis acids (e.g., FeCl3_3)?

  • Methodology : Investigate electrophilic aromatic substitution or acetylation reactions using kinetic studies (UV-Vis monitoring) and computational modeling (DFT for transition-state analysis). Reference analogous reactions of eugenol acetate with FeCl3_3, which show halogen addition to alkenes .

Q. How can multivariate analysis improve the interpretation of complex datasets (e.g., metabolic fate or environmental persistence) for this compound?

  • Methodology : Apply principal component analysis (PCA) to GC-MS or LC-HRMS datasets to identify metabolite clusters. Use machine learning (e.g., random forest) to correlate structural features with environmental half-life (t1/2_{1/2}) in soil/water matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.